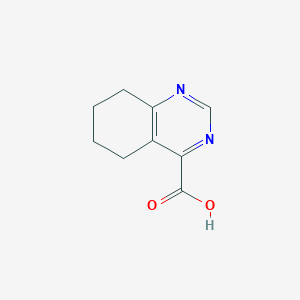

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

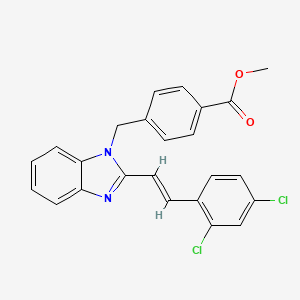

The molecular structure of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid consists of a tetrahydroquinazoline ring attached to a carboxylic acid group. The tetrahydroquinazoline ring is a heterocyclic compound containing four nitrogen atoms and two carbon atoms.Chemical Reactions Analysis

In the synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid, α-aminoamidines react with bis-benzylidene cyclohexanones to form a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

5,6,7,8-Tetrahydroquinazoline derivatives are a focus of active research due to their potential applications in various fields. A study by Snizhko et al. (2022) details the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazoline using α-aminoamidines, highlighting their potential as antitubercular agents against multidrug-resistant strains of Mycobacterial tuberculosis. This synthesis process offers easier workup and excellent yields, providing an avenue for further functionalization of these compounds for medical applications (Snizhko, Kyrychenko, & Gladkov, 2022).

Potential in Pharmaceutical Development

Tonkikh et al. (2000) synthesized 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, which have potential applications in the development of pharmaceuticals. This research contributes to the understanding of the chemical behavior of these compounds and their possible utility in drug development (Tonkikh, Strakov, & Petrova, 2000).

Molecular and Crystal Structures Analysis

The study of the molecular and crystal structures of derivatives of 5,6,7,8-tetrahydroquinazoline is crucial for understanding their chemical properties and potential applications. Rudenko et al. (2013) focused on the structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into their molecular configuration, which is essential for pharmaceutical applications (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).

Antibacterial and Antioxidant Activity

The exploration of antibacterial and antioxidant activities of 5,6,7,8-tetrahydroquinazoline derivatives is an important area of research. Obafemi et al. (2018) synthesized a new tetrahydroquinazoline-2-carboxylic acid and evaluated its antimicrobial activity against several bacterial strains and antioxidant activity. This research highlights the potential of these compounds in developing new antibacterial and antioxidant agents (Obafemi, Fadare, Jasinski, Millikan, Obuotor, Iwalewa, Famuyiwa, Sanusi, Yilmaz, & Ceylan, 2018).

Orientations Futures

The future directions for the research and development of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid could include further exploration of its biological activities. Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), so they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRWMGAYENUEFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387212.png)

![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)

![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)